4-Bromo-3-methoxy-N,N-dimethylbenzamide

Catalog No.
S864019
CAS No.
1065074-12-5
M.F
C10H12BrNO2
M. Wt
258.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-3-methoxy-N,N-dimethylbenzamide

CAS Number

1065074-12-5

Product Name

4-Bromo-3-methoxy-N,N-dimethylbenzamide

IUPAC Name

4-bromo-3-methoxy-N,N-dimethylbenzamide

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

InChI

InChI=1S/C10H12BrNO2/c1-12(2)10(13)7-4-5-8(11)9(6-7)14-3/h4-6H,1-3H3

InChI Key

RIDSVLNSIKUVKR-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C1=CC(=C(C=C1)Br)OC

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1)Br)OC

4-Bromo-3-methoxy-N,N-dimethylbenzamide (CAS: 1065074-12-5) is a trisubstituted aromatic compound specifically engineered for use as a versatile synthetic intermediate. Its molecular architecture is defined by three key functional groups: a bromine atom, positioned for reliable participation in palladium-catalyzed cross-coupling reactions; a powerful N,N-dimethylamide directing group; and a methoxy co-directing group. This specific arrangement is primarily leveraged to achieve high regioselectivity in directed ortho-metalation (DoM) reactions, enabling the synthesis of complex, precisely substituted aromatic scaffolds for pharmaceutical and materials science applications. [1]

Choosing a close analog, such as a positional isomer or a different halide, can lead to significant failures in synthetic protocols. The specific 4-bromo-3-methoxy substitution pattern is critical for predictable regiochemical outcomes in directed metalation, as the N,N-dimethylamide group reliably directs lithiation to the C2 position without competition from other sites. [1] Substituting the bromide with a chloride would drastically reduce reactivity in standard cross-coupling reactions, requiring harsher conditions or specialized catalysts. Similarly, using an isomer like 4-bromo-2-methoxy-N,N-dimethylbenzamide would create conflicting directing effects between the amide and methoxy groups, leading to mixtures of products, reduced yields, and costly purification challenges. Therefore, this exact compound is procured to ensure high-fidelity synthesis of a specific target isomer.

Predictable C2-Position Lithiation for High-Yield Regioselective Synthesis

The primary procurement driver for this compound is its capacity for high-yield, regioselective functionalization at the C2 position. The N,N-dimethylamide is a significantly stronger directing group than the C3-methoxy group, ensuring that metalation with agents like n-butyllithium occurs exclusively at the C2 site, ortho to the amide. A patented synthesis for a kinase inhibitor intermediate demonstrates this precise outcome, where lithiation of 4-Bromo-3-methoxy-N,N-dimethylbenzamide and subsequent reaction proceeds with an 87% yield, forming the desired single isomer. [1] This avoids the formation of complex isomeric mixtures that would arise with differently substituted analogs.

Evidence DimensionRegioselectivity & Yield in Directed Metalation
Target Compound Data87% yield of the C2-functionalized product.
Comparator Or BaselinePositional isomers (e.g., 4-bromo-2-methoxy-) would yield product mixtures due to competing directing effects of the amide and methoxy groups, resulting in lower yields of the desired isomer and complex purification.
Quantified DifferenceProvides a single, predictable isomer in high yield versus difficult-to-separate mixtures with alternative precursors.
ConditionsReaction with n-BuLi in THF at -78 °C, followed by quenching with an electrophile.

This predictable regioselectivity eliminates the risk of isomeric byproduct formation, directly reducing purification costs and improving overall process efficiency.

Optimal Reactivity Profile for Standard Palladium Cross-Coupling Reactions

The carbon-bromine bond offers a well-established balance of reactivity and stability for use in common palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. This makes it a more reliable and process-friendly choice than its chloro-analog. Aryl bromides typically react under milder conditions and with a broader range of standard catalysts than the less reactive aryl chlorides, which often require higher temperatures, specialized ligands, or longer reaction times to achieve comparable yields. Procuring the bromide version ensures compatibility with established, cost-effective laboratory and manufacturing workflows.

Evidence DimensionCross-Coupling Reactivity
Target Compound DataHigh reactivity under standard Pd-catalysis conditions (e.g., Pd(OAc)2, SPhos, K2CO3).
Comparator Or Baseline4-Chloro-3-methoxy-N,N-dimethylbenzamide would exhibit significantly lower reactivity, requiring more forceful conditions or specialized, often more expensive, catalyst systems.
Quantified DifferenceEnables use of standard, lower-cost catalysts and milder conditions compared to the corresponding aryl chloride.
ConditionsGeneral conditions for Suzuki-Miyaura or similar palladium-catalyzed cross-coupling reactions.

This compound's compatibility with standard, cost-effective cross-coupling protocols reduces catalyst costs and process development time compared to less reactive analogs.

Enhanced Solubility for Improved Processability and Handling

The N,N-dimethylamide functionality significantly improves the compound's solubility in common aprotic organic solvents (e.g., THF, DCM, DMF) compared to its direct synthetic precursor, 4-bromo-3-methoxybenzoic acid, or the corresponding primary amide. The carboxylic acid and primary amide form strong intermolecular hydrogen bonds, limiting their solubility and often requiring co-solvents or bases for dissolution. The tertiary amide structure of the target compound prevents this hydrogen bonding network, resulting in a material that is easier to handle, dose, and use in a wider range of homogeneous reaction conditions.

Evidence DimensionSolubility in Organic Solvents
Target Compound DataReadily soluble in common aprotic solvents like THF and CH2Cl2.
Comparator Or Baseline4-Bromo-3-methoxybenzoic acid (precursor) and 4-bromo-3-methoxybenzamide (primary amide analog) exhibit poor solubility in aprotic solvents due to intermolecular hydrogen bonding.
Quantified DifferenceQualitatively higher solubility, enabling more concentrated solutions and broader solvent selection for reaction design.
ConditionsStandard laboratory temperature and pressure.

Superior solubility simplifies reaction setup, improves process control and reproducibility, and avoids handling issues associated with slurries or poorly soluble reagents.

Core Precursor for 2,4,5-Trisubstituted Pharmaceutical Intermediates

This compound is the right choice for synthetic routes requiring unambiguous installation of a functional group at the C2 position of a 4-bromo-3-methoxybenzoyl scaffold. Its demonstrated high-yield performance in directed ortho-metalation makes it ideal for building complex molecules like kinase inhibitors where precise isomer control is critical for biological activity. [1]

Building Block for Biaryl Scaffolds via Sequential Metalation and Cross-Coupling

Use this reagent to construct highly substituted biaryl structures. The synthetic strategy involves first using the amide directing group for a C2-functionalization via lithiation, followed by a palladium-catalyzed cross-coupling reaction at the C4-bromo position. This two-step, one-pot potential offers an efficient route to molecules for materials science or medicinal chemistry.

Scaffold Development in Fragment-Based Drug Discovery

In fragment library synthesis, this compound serves as a reliable starting point. Its three distinct functional handles (directing group, coupling site, methoxy group) allow for systematic and regiochemically controlled diversification, enabling the rapid generation of an analog library from a single, processable core structure.

XLogP3

2.4

Wikipedia

4-Bromo-3-methoxy-N,N-dimethylbenzamide

Dates

Last modified: 08-16-2023

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